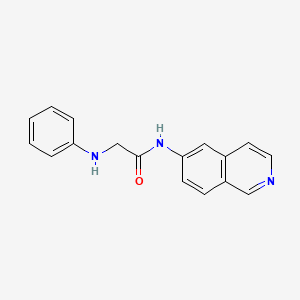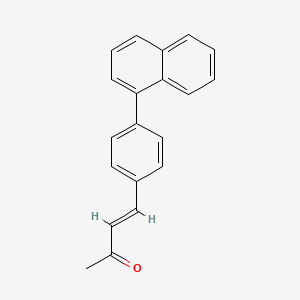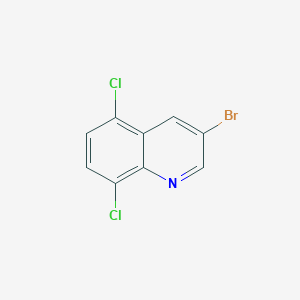
Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat ist eine organische Verbindung mit der chemischen Formel C14H19BO4. Es ist ein Derivat der Benzoesäure und enthält eine Boronatestergruppe. Diese Verbindung wird häufig in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch palladiumkatalysierte Kupplungsreaktionen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat kann durch Reaktion von Benzoesäurederivaten mit Boronsäuren oder Boronatestern synthetisiert werden. Ein übliches Verfahren umfasst die Reaktion von 4-Iodbenzoesäuremethylester mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators und einer Base . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) unter einer inerten Atmosphäre durchgeführt.
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion dieser Verbindung ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Reaktion verbessern. Das Produkt wird üblicherweise durch Kristallisations- oder Chromatographietechniken gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Methyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen, um Biarylverbindungen zu bilden.
Oxidations- und Reduktionsreaktionen: Die Boronatestergruppe kann unter bestimmten Bedingungen zu Boronsäuren oxidiert oder reduziert werden.
Häufige Reagenzien und Bedingungen:
Palladiumkatalysatoren: werden in Kreuzkupplungsreaktionen verwendet.
Basen: wie Kaliumcarbonat oder Natriumhydroxid.
Lösungsmittel: Organische Lösungsmittel wie THF, Toluol oder Dimethylformamid (DMF).
Hauptprodukte:
Biarylverbindungen: werden durch Kreuzkupplungsreaktionen gebildet.
Boronsäuren: Werden durch Oxidation der Boronatestergruppe gebildet.
Wissenschaftliche Forschungsanwendungen
Methyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Wird als Reagenz bei der Synthese komplexer organischer Moleküle verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Medizinische Chemie: Wird bei der Entwicklung von Arzneimitteln und bioaktiven Verbindungen eingesetzt.
Materialwissenschaften: Wird bei der Synthese von Polymeren und fortschrittlichen Materialien mit spezifischen Eigenschaften verwendet.
Analytische Chemie: Dient als Sonde oder Reagenz in verschiedenen analytischen Techniken.
5. Wirkmechanismus
Der Mechanismus, durch den Methyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat seine Wirkungen entfaltet, beinhaltet die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch palladiumkatalysierte Kreuzkupplungsreaktionen. Die Boronatestergruppe reagiert mit Arylhalogeniden in Gegenwart eines Palladiumkatalysators unter Bildung von Biarylverbindungen. Dieser Prozess beinhaltet die oxidative Addition des Arylhalogenids an den Palladiumkatalysator, gefolgt von einer Transmetallierung mit dem Boronatester und einer reduktiven Eliminierung, um das Endprodukt zu bilden .
Ähnliche Verbindungen:
- Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
- Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd
Einzigartigkeit: Methyl-2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoat ist aufgrund seines spezifischen Substitutionsschemas am Benzoatring einzigartig, das seine Reaktivität und die Art der in Kreuzkupplungsreaktionen gebildeten Produkte beeinflussen kann. Seine Struktur ermöglicht eine selektive Funktionalisierung und die Bildung verschiedener organischer Verbindungen .
Wirkmechanismus
The mechanism by which Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Its structure allows for selective functionalization and the formation of diverse organic compounds .
Eigenschaften
CAS-Nummer |
149989-77-5 |
|---|---|
Molekularformel |
C15H21BO4 |
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-8-6-7-9-12(11)13(17)18-5/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
QBUWQLOBSLQVSH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)


![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)

![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)
